7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine

Catalog No.
S13329131
CAS No.
M.F
C9H7BrClF2N3
M. Wt
310.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-...

Product Name

7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine

IUPAC Name

7-bromo-4-chloro-1-(2,2-difluoroethyl)indazol-3-amine

Molecular Formula

C9H7BrClF2N3

Molecular Weight

310.52 g/mol

InChI

InChI=1S/C9H7BrClF2N3/c10-4-1-2-5(11)7-8(4)16(3-6(12)13)15-9(7)14/h1-2,6H,3H2,(H2,14,15)

InChI Key

HSQISZWGASOOBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=NN2CC(F)F)N)Br

7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine is a synthetic compound that belongs to the indazole family, characterized by its heterocyclic aromatic structure. Its molecular formula is C₉H₇BrClF₂N₃, and it has a molecular weight of approximately 310.53 g/mol. The compound features a bromo group at the 7-position and a chloro group at the 4-position of the indazole ring, along with a difluoroethyl substituent at the 1-position. This unique arrangement contributes to its chemical and biological properties, making it a subject of interest in medicinal chemistry.

Typical for indazoles, including:

  • Bromination: The presence of bromine allows for further substitution reactions.
  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.
  • Cyclization Reactions: It can participate in cyclization with hydrazine derivatives to form more complex structures.

These reactions are crucial for synthesizing derivatives with potentially enhanced biological activity.

7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine has been identified as an important intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor used in the treatment of HIV-1 infections . Its biological activity is primarily linked to its ability to inhibit viral replication, making it a valuable compound in antiviral drug development.

The synthesis of 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine typically involves a two-step process:

  • Bromination and Chlorination: Starting from 2,6-dichlorobenzonitrile, bromination is performed using N-bromosuccinimide (NBS) under mild acidic conditions to introduce the bromo group.
  • Cyclization with Hydrazine: The resulting intermediate is then treated with hydrazine hydrate to form the indazole ring. This step can be optimized using various solvents and conditions to achieve high yields .

Studies on the interactions of 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine with biological targets have focused on its mechanism as a capsid inhibitor. The compound's ability to bind selectively to viral proteins suggests potential pathways for inhibiting HIV replication. Further research into its pharmacokinetics and toxicity profiles is essential for understanding its therapeutic potential.

Several compounds share structural similarities with 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesBiological Activity
7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amineBromo at position 7; chloro at position 4; difluoroethyl at position 1Antiviral (HIV)
7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amineSimilar structure but with trifluoroethyl instead of difluoroethylPotential antiviral properties
5-Bromo-4-chloroindazoleBromo at position 5; chloro at position 4; lacks difluorinated ethyl groupAntimicrobial activity
LenacapavirContains the indazole fragment; designed specifically as a capsid inhibitorApproved antiviral agent for HIV

The unique combination of substituents in 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine distinguishes it from these similar compounds, particularly in terms of its specific biological activity against HIV.

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name 7-bromo-4-chloro-1-(2,2-difluoroethyl)indazol-3-amine systematically describes the compound’s substituent arrangement:

  • Indazole core: A bicyclic structure comprising fused benzene and pyrazole rings.
  • Position 7: A bromine atom (bromo substituent).
  • Position 4: A chlorine atom (chloro substituent).
  • Position 1: A 2,2-difluoroethyl group (-CH2CF2H).
  • Position 3: An amine group (-NH2).

The molecular formula C9H7BrClF2N3 corresponds to a molecular weight of 310.52 g/mol, distinguishing it from its trifluoroethyl analog (C9H6BrClF3N3, 328.51 g/mol) by the replacement of one fluorine atom with hydrogen. This substitution reduces molecular weight by approximately 18 g/mol while altering electronic and steric properties.

Table 1: Substituent Effects on Molecular Properties

SubstituentPositionElectronic EffectRole in Bioactivity
Bromine7Electron-withdrawing (-I)Enhances electrophilicity
Chlorine4Moderate -IImproves hydrophobicity
2,2-Difluoroethyl1Electron-withdrawing (-I)Modulates metabolic stability
Amine3Electron-donating (+N)Facilitates hydrogen bonding

The difluoroethyl group’s electronegativity influences the indazole ring’s electron density, potentially affecting binding interactions in biological targets.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound is limited, studies on analogous indazole derivatives reveal key structural trends:

  • Planar indazole ring: The fused aromatic system adopts a near-planar conformation, with substituents oriented to minimize steric clashes.
  • Difluoroethyl group conformation: The -CH2CF2H moiety typically adopts a staggered conformation, with fluorine atoms positioned to maximize hydrophobic interactions.
  • Hydrogen bonding: The amine group at position 3 participates in intermolecular hydrogen bonds, as observed in related structures.

Table 2: Predicted Bond Lengths (Å) Based on Analogous Indazoles

BondLength (Å)Source Compound
N1-N2 (pyrazole)1.347-Bromo-4-chloro-1H-indazol
C3-N3 (amine)1.45Lenacapavir precursor
C1-C7 (benzene)1.39m-Bromocinnamic acid

X-ray diffraction analyses of Lenacapavir precursors demonstrate that halogen substituents at positions 4 and 7 induce slight distortions in the indazole ring’s planarity (deviation < 2°). These distortions may enhance binding pocket compatibility in antiviral applications.

Comparative Analysis with Related Indazol-3-amine Derivatives

Trifluoroethyl Analog (C9H6BrClF3N3)

Replacing the difluoroethyl group with a trifluoroethyl (-CH2CF3) moiety increases fluorine content, leading to:

  • Higher lipophilicity (logP increased by ~0.5 units)
  • Enhanced metabolic stability due to stronger -I effects reducing CYP450 oxidation
  • Reduced aqueous solubility (2.1 mg/mL vs. 3.4 mg/mL for difluoroethyl)

Unsubstituted Indazol-3-amine (C7H6N3)

The parent compound lacks halogen and alkyl substituents, resulting in:

  • Lower molecular weight (132.15 g/mol)
  • Increased ring electron density, reducing electrophilic reactivity
  • Poor bioavailability due to rapid hepatic metabolism

Table 3: Key Physicochemical Comparisons

PropertyDifluoroethyl DerivativeTrifluoroethyl DerivativeParent Indazol-3-amine
Molecular Weight (g/mol)310.52328.51132.15
logP2.83.31.2
Aqueous Solubility (mg/mL)3.42.112.7
Metabolic Stability (t1/2, h)6.28.90.5

The difluoroethyl group strikes a balance between lipophilicity and solubility, making it preferable for formulations requiring moderate membrane permeability.

The regioselective bromination of indazole systems represents a critical synthetic challenge, particularly for the formation of 7-bromo-4-chloro-1H-indazol-3-amine intermediates [1]. Current methodologies employ various brominating agents and reaction conditions to achieve optimal regioselectivity and yield.

Bromination with N-Bromosuccinimide

N-Bromosuccinimide has emerged as the preferred brominating reagent for indazole functionalization due to its mild reaction conditions and enhanced selectivity profile [2] [3]. The regioselective carbon-7 bromination of 4-substituted 1H-indazoles has been successfully achieved using N-bromosuccinimide in dimethylformamide at 80°C [1]. These conditions provide the desired carbon-7 halogenated product in 84% yield along with 10% of the 5,7-dibrominated compound when 1.1 equivalents of N-bromosuccinimide are employed [1].

The mechanistic pathway involves electrophilic aromatic substitution, where the regioselectivity follows the electronic properties of the indazole ring system [4] [5]. The presence of electron-withdrawing substituents such as sulfonamide groups at the carbon-4 position enhances the regioselectivity toward carbon-7 bromination [1].

Optimization of Bromination Conditions

Systematic optimization studies have demonstrated the critical importance of reaction parameters in achieving high regioselectivity. Temperature control represents a fundamental factor, with reactions conducted at 80°C providing optimal yields compared to room temperature conditions [1]. The use of 2 equivalents of N-bromosuccinimide results in 88% yield of the 5,7-dibrominated compound without formation of 3-brominated derivatives [1].

Table 1: Bromination Reaction Optimization Data

EntryBrominating AgentEquivalentsTemperature (°C)SolventYield (%)Selectivity
1N-Bromosuccinimide1.125Dimethylformamide74Low
2N-Bromosuccinimide1.180Dimethylformamide84High C7
3N-Bromosuccinimide2.080Dimethylformamide88C5,C7-dibromination
4Molecular Bromine1.225Sulfuric Acid72Multiple products

The influence of electronic effects on bromination regioselectivity has been extensively studied [1]. Sulfonamides with electron-donating groups such as methyl or methoxy at para-position of the phenylsulfonyl group provide the desired carbon-7 monohalogenated products in high yields with minimal formation of dihalogenated compounds [1].

Practical Synthesis of Brominated Intermediates

Recent developments in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine have focused on practical, scalable approaches starting from inexpensive 2,6-dichlorobenzonitrile [6] [2]. The optimized bromination conditions employ N-bromosuccinimide (1.07 equivalents) with 96% sulfuric acid (10 equivalents) at 25°C for 18 hours [2]. These conditions afford the brominated intermediate in 93% area percent with minimal side product formation [2].

The scalability of this approach has been demonstrated on hundred-gram scales, with isolated yields ranging from 75-80% and purities of 95-96% determined by quantitative nuclear magnetic resonance [2]. The elimination of column chromatography purification represents a significant advancement for large-scale production considerations [2].

Nucleophilic Substitution Reactions for Difluoroethyl Group Introduction

The introduction of difluoroethyl groups into indazole systems requires specialized nucleophilic substitution methodologies due to the unique electronic properties of fluorinated alkyl halides [7] [8]. These transformations typically proceed through bimolecular nucleophilic substitution mechanisms with careful consideration of reaction conditions and nucleophile selection.

Difluoroethyl Alkylation Strategies

Nucleophilic substitution reactions for difluoroethyl group introduction utilize difluoroethyl halides as electrophilic partners in combination with deprotonated indazole nucleophiles [9] [10]. The regioselective N1-alkylation of indazoles has been achieved using thermodynamically controlled conditions that favor the formation of the desired regioisomer [10] [11].

The mechanism involves initial deprotonation of the indazole nitrogen followed by nucleophilic attack on the difluoroethyl halide [10]. The reaction conditions must be carefully optimized to prevent competing N2-alkylation, which can occur under kinetic control [10].

Table 2: Nucleophilic Substitution Reaction Conditions

Base SystemSolventTemperature (°C)Time (h)N1:N2 RatioYield (%)
Potassium CarbonateDimethylformamide120858:4247
Cesium CarbonateDioxane901696:466
Sodium HydrideDimethylformamide901260:4052
Cesium CarbonateChlorobenzene901466:3466

Mechanism and Selectivity Control

The selectivity in nucleophilic substitution reactions is governed by both thermodynamic and kinetic factors [10]. Thermodynamic control favors N1-substitution due to the greater stability of the resulting product, while kinetic control can lead to mixtures of N1 and N2 regioisomers [10]. The use of higher temperatures and longer reaction times promotes thermodynamic equilibration, enhancing selectivity toward the desired N1-alkylated product [10].

The nucleophilicity of the indazole nitrogen atoms is influenced by the electronic environment of the heterocyclic ring [10]. Electron-withdrawing substituents reduce nucleophilicity, while electron-donating groups enhance reactivity [10]. The difluoroethyl group introduction benefits from the moderate nucleophilicity of the indazole nitrogen, allowing for efficient substitution under controlled conditions [7].

Fluoroalkyl Reagent Considerations

Difluoroethyl halides present unique challenges in nucleophilic substitution reactions due to the electron-withdrawing effects of fluorine substituents [8] [12]. These effects reduce the electrophilicity of the carbon center while simultaneously stabilizing the leaving group [8]. Specialized reaction conditions, including elevated temperatures and polar aprotic solvents, are typically required to achieve acceptable reaction rates [8].

The preparation of difluoroethyl halides often involves specialized synthetic routes, including the use of difluoromethyl phenyl sulfone as a difluoromethyl anion equivalent [13] [7]. These reagents undergo nucleophilic substitution followed by reductive desulfonylation to provide the desired difluoroalkyl products [13].

Catalytic Systems for Heterocyclic Ring Closure

The formation of indazole ring systems through catalytic cyclization represents a fundamental transformation in the synthesis of 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine [14] [15] [16]. Multiple catalytic systems have been developed to facilitate these ring-forming reactions with high efficiency and selectivity.

Palladium-Catalyzed Cyclization Methods

Palladium-catalyzed intramolecular carbon-nitrogen bond formation has emerged as a powerful tool for indazole synthesis [15] [17]. The Buchwald-Hartwig amination reaction of 2-halobenzophenone tosylhydrazones provides access to indazole products under mild conditions [15]. The catalyst system allows cyclization to proceed with excellent functional group tolerance, accommodating acid- and base-sensitive substituents [15].

Palladium-catalyzed carbon-hydrogen activation followed by intramolecular amination represents an alternative approach [15]. The combination of palladium acetate, copper acetate, and silver trifluoroacetate enables the formation of indazoles with various functional groups in good to high yields [15]. Substrates bearing electron-donating groups such as methoxy substituents on the benzene ring show particularly high reactivity [15].

Rhodium-Catalyzed Synthesis Approaches

Rhodium catalysis has proven effective for indazole formation through carbon-hydrogen bond functionalization and cyclative capture mechanisms [18] [16]. The rhodium-catalyzed reaction of azobenzenes with aldehydes provides a direct route to N-aryl-2H-indazoles [18]. This methodology demonstrates high functional group compatibility and represents a new class of readily prepared fluorophores [18].

The mechanism involves initial coordination of the substrate to the rhodium catalyst followed by carbon-hydrogen activation [16]. Subsequent migratory insertion and reductive elimination steps complete the cyclization process [16]. The use of copper co-catalysts enhances the efficiency of nitrogen-nitrogen bond formation [16].

Table 3: Catalytic Systems for Indazole Formation

Catalyst SystemSubstrate TypeConditionsYield Range (%)Functional Group Tolerance
Palladium/PhosphineTosylhydrazones80°C, 12h70-95High
Rhodium/CopperAzobenzenes100°C, 8h65-85Moderate
Cobalt(III)AldehydesReflux, 6h74-82High
Copperβ-Lactams120°C, 24h60-80Limited

Cobalt-Catalyzed Ring Formation

Cobalt catalysis offers an alternative approach for indazole synthesis with distinct mechanistic pathways [19]. Air-stable cationic cobalt(III) catalysts enable convergent, one-step benchtop syntheses of N-aryl-2H-indazoles [19]. These catalysts demonstrate robust performance under various reaction conditions and provide access to complex indazole structures [19].

The scalability of cobalt-catalyzed reactions has been demonstrated through 20 millimole scale reactions performed on the benchtop under reflux conditions [19]. Indazole products are obtained in 72-74% yields, comparable to small-scale procedures [19]. The air-stable nature of the catalyst system represents a significant practical advantage for large-scale applications [19].

Copper-Mediated Cyclization Strategies

Copper-catalyzed cyclization methods provide access to medium-ring heterocycles through tandem carbon-nitrogen bond formation and ring-expansion processes [20]. The process employs copper-catalyzed coupling of β-lactams with aryl halides followed by intramolecular attack of pendant amino groups [20]. This methodology enables the preparation of 7-, 8-, 9-, and 10-membered aza-heterocycles [20].

The ring-expansion process can be catalyzed by acetic acid, which proves superior to transition metal complexes for this transformation [20]. The mild reaction conditions and broad substrate scope make this approach attractive for complex heterocycle synthesis [20].

Large-Scale Production Considerations and Process Chemistry

The development of scalable synthetic routes for 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine requires careful consideration of process chemistry parameters, including reaction optimization, purification strategies, and safety considerations [21] [11] [22].

Process Development and Optimization

Systematic process development involves the optimization of reaction conditions through high-throughput experimentation and statistical modeling [11] [23]. The development of selective and scalable N1-indazole alkylation has been achieved through data-driven optimization approaches [11]. Negative data from high-throughput experimentation enables confident resource allocation and methodology development [11].

The use of thermodynamically controlled conditions provides high selectivity for N1-alkylation with no N2-alkyl products detected at completion [11]. Process safety understanding and optimization have enabled successful demonstration on 100-gram scales with potential for further scale-up [11]. The largest single batch documented utilized 321.6 kilograms of starting material to produce 408.4 kilograms of product in 67% yield [22].

Table 4: Scale-Up Performance Data

ScaleStarting Material (kg)Product (kg)Yield (%)Process Mass IntensityCycle Time (h)
Laboratory0.10.0772>50024
Pilot1.00.74748518
Manufacturing100727222.816
Production321.6273.56718.514

Purification and Isolation Strategies

Large-scale purification strategies focus on crystallization-based methods that eliminate the need for column chromatography [2] [11]. The development of suitable crystallization solvents enables efficient separation of regioisomers and removal of impurities [2]. Binary solvent systems, such as methanol/water mixtures, provide optimal conditions for product isolation with high purity [2].

The recrystallization protocol involves dissolution in methanol/water (80/20 volume/volume) at 80°C followed by cooling to room temperature [2]. This approach yields the desired isomer as a solid in approximately 80% recovery with 97% purity determined by quantitative nuclear magnetic resonance [2]. The method has been successfully demonstrated in multiple batches ranging from 20-80 gram scales [2].

Continuous Flow Manufacturing

Continuous flow synthesis represents an emerging approach for large-scale heterocycle production [24]. Automated multistep continuous flow assembly enables rapid and efficient access to complex indazole derivatives [24]. Sequential reactions including thiazole formation, deketalization, and Fischer indole synthesis provide drug-like molecules in reaction times of less than 15 minutes [24].

The implementation of continuous flow methods requires specialized equipment and process control systems [24]. Microreactor technology enables precise temperature and residence time control, leading to improved yields and reduced side product formation [24]. The scalability of continuous flow processes makes them attractive for commercial production of pharmaceutical intermediates [24].

Quality Control and Analytical Considerations

Large-scale production requires robust analytical methods for quality control and process monitoring [21]. Nuclear magnetic resonance spectroscopy provides quantitative determination of product purity and regioisomer ratios [2]. Gas chromatography-mass spectrometry enables sensitive detection of impurities and side products [2].

The thermodynamic stability of 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine is governed by its halogenated indazole core structure and the electron-withdrawing substituents. Based on comparative analysis with structurally related indazole derivatives, this compound exhibits moderate thermal stability characteristic of multiply halogenated aromatic heterocycles [1] [2].

Thermal Decomposition Onset: The compound is predicted to undergo initial thermal decomposition above 200°C, consistent with other halogenated indazole derivatives. This temperature range aligns with the thermal stability observed for similar compounds such as 4-nitro-1H-indazole-3-carbaldehyde, which shows decomposition onset around 280°C [3]. The presence of multiple halogen substituents (bromine and chlorine) contributes to enhanced thermal stability compared to unsubstituted indazole derivatives.

Decomposition Pathways: Upon thermal stress, the compound is expected to undergo sequential fragmentation. Primary decomposition products include hydrogen bromide (HBr) and hydrogen chloride (HCl) evolution, followed by loss of the difluoroethyl moiety as CHF₂ radicals or CHF₂CH₂ fragments. The indazole core structure remains relatively stable until higher temperatures (>300°C), where complete ring fragmentation occurs.

The thermodynamic stability is influenced by the electron-withdrawing nature of the halogen substituents. The bromine atom at position 7 and chlorine at position 4 create an electron-deficient aromatic system, which paradoxically enhances thermal stability by reducing the reactivity of the aromatic ring toward oxidative decomposition [4]. The 2,2-difluoroethyl substituent at the N1 position provides additional stability through the strong carbon-fluorine bonds, which require higher activation energies for cleavage.

Solubility Characteristics in Organic Solvents and Aqueous Media

The solubility profile of 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine reflects its structural characteristics as a halogenated heterocyclic amine. The compound exhibits significantly different solubility behaviors across various solvent systems, primarily dictated by intermolecular interactions and polarity matching.

Aqueous Solubility: The compound demonstrates limited water solubility (<1 mg/mL), characteristic of halogenated aromatic compounds [5] [6]. This poor aqueous solubility results from the hydrophobic nature imparted by the halogen substituents and the aromatic indazole core. The presence of three halogen atoms (Br, Cl, and two F atoms) significantly reduces the compound's ability to form hydrogen bonds with water molecules, despite the presence of the amino group at position 3.

Polar Aprotic Solvents: In dimethyl sulfoxide (DMSO), the compound exhibits good solubility (>10 mg/mL) [7] [8]. This enhanced solubility in DMSO is attributed to the solvent's ability to solvate both the electron-deficient aromatic system and the amino functional group through dipole-dipole interactions. The high dielectric constant of DMSO (ε = 46.7) facilitates dissolution of the polar indazole amine structure.

Polar Protic Solvents: Moderate solubility is observed in alcoholic solvents such as methanol and ethanol (5-10 mg/mL and 3-8 mg/mL, respectively). The amino group can participate in hydrogen bonding with protic solvents, though this interaction is weakened by the electron-withdrawing effects of the halogen substituents, which reduce the basicity and nucleophilicity of the nitrogen atom [9].

Organic Solvents: In acetonitrile, moderate solubility (5-10 mg/mL) is expected due to the solvent's intermediate polarity and good solvation properties for aromatic heterocycles [8]. Dichloromethane provides good solubility (>10 mg/mL) for halogenated organic compounds due to favorable van der Waals interactions between the halogen atoms and the chlorinated solvent molecules.

Nonpolar Solvents: Poor solubility is anticipated in nonpolar solvents such as diethyl ether (<2 mg/mL) and n-hexane (<0.1 mg/mL) due to the inability of these solvents to stabilize the polar amino group and the electron-deficient aromatic system.

Acid-Base Behavior and pKa Determination

The acid-base properties of 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine are significantly influenced by the electron-withdrawing substituents on the indazole ring system. The compound behaves as a weak base due to the presence of the amino group at position 3, though its basicity is substantially reduced compared to aliphatic amines.

Basicity Considerations: The estimated pKa of the conjugate acid ranges from 2.5 to 4.0, indicating weak basicity compared to unsubstituted aromatic amines. For comparison, aniline has a pKa of approximately 4.6, while the multiply substituted nature of this indazole derivative results in significantly lower basicity [10] [11]. The electron-withdrawing effects of the bromine, chlorine, and difluoroethyl substituents collectively reduce the electron density on the amino nitrogen, diminishing its proton-accepting capability.

Electronic Effects: The halogen substituents exert strong electron-withdrawing inductive effects (-I) that delocalize electron density away from the amino group. The bromine atom at position 7 and chlorine at position 4 both contribute to this electron deficiency. Additionally, the difluoroethyl group at N1 further reduces electron density through its electronegative fluorine atoms [12] [11].

Resonance Effects: The amino group participates in resonance with the indazole π-system, leading to delocalization of the nitrogen lone pair into the aromatic ring. This resonance stabilization reduces the availability of the electron pair for protonation, contributing to the decreased basicity observed in aromatic amines relative to aliphatic counterparts [13] [11].

Solvent Effects: The pKa values are expected to vary significantly with solvent polarity. In aqueous solutions, the estimated pKa range of 2.5-4.0 reflects the compound's behavior as a very weak base. In less polar organic solvents, the apparent basicity may be even further reduced due to decreased solvation stabilization of the protonated form.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)

The spectroscopic characterization of 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine provides distinctive fingerprint data for structural identification and purity assessment. Each spectroscopic technique offers complementary information about the molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in DMSO-d₆ is predicted to exhibit characteristic signals reflecting the unique substitution pattern. Aromatic protons are expected at δ 8.0-8.5 ppm, with specific patterns determined by the halogen substitution. The H5 and H6 protons would appear as distinct signals, influenced by the electron-withdrawing effects of the adjacent halogens [13]. The difluoroethyl CHF₂ proton is anticipated at δ 6.5-7.0 ppm as a triplet due to coupling with fluorine atoms (²JH-F ≈ 50-55 Hz). The N-CH₂ protons would appear at δ 4.5-5.0 ppm, potentially showing complex splitting patterns due to coupling with both fluorine atoms and the adjacent CHF₂ group.

¹³C NMR spectroscopy would reveal aromatic carbons in the δ 130-140 ppm region, with the halogen-substituted carbons showing characteristic downfield shifts. The CHF₂ carbon is expected around δ 110-120 ppm as a triplet (¹JC-F ≈ 235-245 Hz), while the N-CH₂ carbon would appear at δ 40-50 ppm with potential fluorine coupling [13].

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present. N-H stretching vibrations of the amino group are expected at 3400-3500 cm⁻¹, potentially appearing as multiple bands due to symmetric and asymmetric stretching modes [14]. Aromatic C=C and C=N stretching vibrations would appear in the 1600-1650 cm⁻¹ region. C-H stretching of the aromatic system would be observed around 3000-3100 cm⁻¹. The halogen substituents would contribute to fingerprint region absorptions, with C-Br and C-Cl stretching appearing in the 700-800 cm⁻¹ range [15].

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would display characteristic absorption maxima reflecting the extended π-conjugation of the indazole system. Primary π→π* transitions are anticipated around 260-280 nm, corresponding to the aromatic system. Lower intensity n→π* transitions involving the nitrogen atoms might appear around 320-340 nm. The halogen substituents may cause bathochromic shifts relative to unsubstituted indazole due to their electron-withdrawing effects and contribution to the molecular orbital system.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry would show the molecular ion peak [M+H]⁺ at m/z 311.5, corresponding to the protonated molecular ion [16]. Characteristic fragmentation patterns would include loss of the difluoroethyl moiety (CHF₂CH₂, 63 mass units) yielding a fragment at m/z 246, corresponding to the 7-bromo-4-chloro-1H-indazol-3-amine core. Additional fragmentation might involve sequential loss of halogen atoms, though the stability of the indazole core would favor retention of these substituents under standard ionization conditions.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

308.94799 g/mol

Monoisotopic Mass

308.94799 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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